JAK2 Inhibition: Comparative Potency of 3-(4-Bromo-1H-imidazol-2-yl)pyridine vs. Clinical Benchmark Baricitinib
In a head-to-head comparison of JAK2 inhibitory activity, 3-(4-bromo-1H-imidazol-2-yl)pyridine demonstrates an IC50 of 4.40 nM, which is marginally more potent than the clinically approved JAK2 inhibitor baricitinib (IC50 = 5.7 nM) [1]. This difference, while small, indicates that the brominated 2-pyridylimidazole scaffold can achieve comparable or superior potency to established JAK2 inhibitors, highlighting its potential as a lead-like scaffold for further optimization.
| Evidence Dimension | JAK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.40 nM |
| Comparator Or Baseline | Baricitinib: 5.7 nM |
| Quantified Difference | 1.3 nM (23% more potent) |
| Conditions | Biochemical enzymatic assay (BindingDB standard protocol: 20 µL diluted compound, 10 µL enzyme in 384-well opti plate) |
Why This Matters
For procurement decisions in JAK2-targeted drug discovery programs, this data positions 3-(4-bromo-1H-imidazol-2-yl)pyridine as a competitive starting point for lead optimization, offering a synthetically accessible scaffold with demonstrated biochemical potency on par with an FDA-approved drug.
- [1] BindingDB. (2024). BDBM543496: IC50 = 4.40 nM for JAK2. BindingDB Entry. View Source
